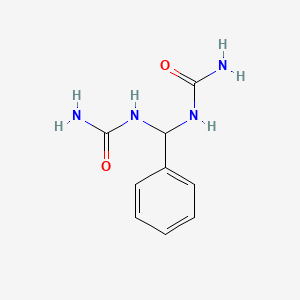

Urea, N,N''-(phenylmethylene)bis-

Description

General Context of Bis-Urea Derivatives in Organic Chemistry

Bis-urea derivatives are a class of organic compounds characterized by the presence of two urea (B33335) moieties within a single molecule. The significance of these compounds in organic chemistry stems from the unique properties of the urea functional group itself. The urea unit contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), enabling the formation of extensive and predictable hydrogen bonding networks.

This capacity for strong and directional hydrogen bonding is the cornerstone of their utility in supramolecular chemistry, where they are employed as building blocks for the self-assembly of complex, well-ordered structures. researchgate.net Furthermore, the ability of the urea groups to bind to anions and other electron-rich species has led to the development of bis-urea derivatives as organocatalysts and sensors. In the realm of medicinal chemistry, the urea linkage is a recognized pharmacophore, and bis-urea compounds have been investigated for a range of biological activities. nih.gov

Historical Perspective on the Synthesis and Exploration of N,N''-(phenylmethylene)bis-Urea

The synthesis of urea derivatives is a well-established area of organic chemistry, with traditional methods often involving the reaction of amines with phosgene (B1210022) or isocyanates. The formation of N,N''-(phenylmethylene)bis-urea, in particular, is a classic example of a condensation reaction. It is typically prepared through the acid-catalyzed reaction of benzaldehyde (B42025) with two equivalents of urea.

Modern synthetic approaches have focused on improving the efficiency and environmental footprint of such condensations. For instance, the use of ultrasound in the synthesis of related arylmethylene bis-derivatives has been shown to be an effective method for achieving high yields in aqueous media, highlighting the ongoing refinement of synthetic protocols for this class of compounds.

Academic Significance and Research Trajectories for N,N''-(phenylmethylene)bis-Urea

Current and future research involving bis-urea derivatives, including structures analogous to N,N''-(phenylmethylene)bis-urea, is directed towards several key areas:

Supramolecular Materials: The design of novel hydrogels and organogels based on the self-assembly of bis-urea compounds for applications in materials science and biomedicine. researchgate.net

Organocatalysis: The development of more sophisticated chiral bis-urea catalysts for asymmetric synthesis, leveraging their ability to activate substrates through hydrogen bonding.

Drug Discovery: The exploration of bis-urea scaffolds in the design of new therapeutic agents, building upon the established biological activity of urea-containing molecules.

While extensive research specifically targeting N,N''-(phenylmethylene)bis-urea is not widespread, its foundational structure continues to inform the design and synthesis of more complex bis-urea derivatives with tailored properties for advanced applications. The existence of patents encompassing this chemical structure suggests a level of interest in its potential applications or as an intermediate in the synthesis of other proprietary compounds.

Structure

3D Structure

Properties

CAS No. |

23865-30-7 |

|---|---|

Molecular Formula |

C9H12N4O2 |

Molecular Weight |

208.22 g/mol |

IUPAC Name |

[(carbamoylamino)-phenylmethyl]urea |

InChI |

InChI=1S/C9H12N4O2/c10-8(14)12-7(13-9(11)15)6-4-2-1-3-5-6/h1-5,7H,(H3,10,12,14)(H3,11,13,15) |

InChI Key |

SMJOFQSSPKFHCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(NC(=O)N)NC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N,n Phenylmethylene Bis Urea

Direct Condensation Reactions of Aldehydes with Urea (B33335)

The most fundamental approach to synthesizing N,N''-(phenylmethylene)bis-Urea involves the direct condensation of benzaldehyde (B42025) with two equivalents of urea. This reaction proceeds via the initial formation of a benzylidene urea intermediate, which then reacts with a second molecule of urea to yield the final bis-urea product.

Optimization of Reaction Conditions and Yield

The efficiency of the direct condensation reaction is highly dependent on several factors, including temperature, solvent, and the molar ratio of the reactants. While specific optimization studies for the direct synthesis of N,N''-(phenylmethylene)bis-Urea are not extensively documented as standalone research, data can be inferred from studies where it is formed as an intermediate, such as in the initial stages of the Biginelli reaction. lew.roresearchgate.net

In a typical procedure, the reaction of benzaldehyde and urea is often carried out in a suitable solvent, such as ethanol. The reaction can be driven to completion by heating, often under reflux conditions. nih.gov The molar ratio of urea to benzaldehyde is a critical parameter, with an excess of urea favoring the formation of the bis-adduct.

Table 1: Representative Reaction Conditions for the Formation of N,N''-(phenylmethylene)bis-Urea as an Intermediate

| Benzaldehyde (mmol) | Urea (mmol) | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2 | Ethanol | Hydrochloric acid (catalytic) | Reflux | 1 | Not Isolated | nih.gov |

| 1 | 1.5 | Acetonitrile | Iodine (10 mol%) | Reflux | Not Specified | Not Isolated | |

| 1 | - | Low Melting Mixture (Citric acid:Urea:Mannitol) | - | 80 | 12 | Not Isolated | lew.ro |

Note: Yields are often not reported as N,N''-(phenylmethylene)bis-Urea is typically an intermediate that is consumed in subsequent reaction steps.

Solvent-Free Synthetic Approaches

In line with the principles of green chemistry, solvent-free methods for the synthesis of N,N''-(phenylmethylene)bis-Urea have been explored. These approaches not only reduce environmental impact but can also lead to higher yields and shorter reaction times.

One notable solvent-free method involves the use of a low melting mixture of citric acid, urea, and mannitol. lew.ro In this system, the melt acts as both the solvent and a catalyst, facilitating the reaction between benzaldehyde and urea at elevated temperatures (e.g., 80°C) to form the bis-ureide derivative. lew.ro

Microwave irradiation has also emerged as a powerful tool for promoting solvent-free organic reactions. The application of microwave energy can significantly accelerate the condensation of benzaldehyde and urea, leading to the rapid formation of N,N''-(phenylmethylene)bis-Urea. researchgate.net

Catalytic Approaches in N,N''-(phenylmethylene)bis-Urea Synthesis

The use of catalysts is a cornerstone of modern organic synthesis, offering pathways to increased reaction rates, higher yields, and milder reaction conditions. The synthesis of N,N''-(phenylmethylene)bis-Urea is no exception, with various catalytic systems being employed to enhance its formation.

Brønsted Acid-Catalyzed Preparations

Brønsted acids are frequently employed to catalyze the condensation of aldehydes and ureas. wikipedia.org The acid protonates the carbonyl oxygen of benzaldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by urea. Common Brønsted acids used for this purpose include hydrochloric acid and p-toluenesulfonic acid. nih.govncert.nic.in The catalytic cycle involves the initial formation of a hemiaminal, which then dehydrates to form an N-acyliminium ion. This reactive intermediate is then attacked by a second molecule of urea to form the final product. illinois.edu The use of chiral Brønsted acids has also been explored in related reactions to achieve enantioselective synthesis. nih.govorganic-chemistry.org

Lewis Acid-Mediated Synthesis (e.g., Nano-SiO2-TiCl4 Systems)

Lewis acids are another important class of catalysts for the synthesis of N,N''-(phenylmethylene)bis-Urea. wikipedia.org They function by coordinating to the carbonyl oxygen of the aldehyde, thereby activating it towards nucleophilic attack. A variety of Lewis acids, such as metal triflates and chlorides, have been shown to be effective. wikipedia.orgrsc.org

A particularly interesting development is the use of heterogeneous Lewis acid catalysts, such as nano-SiO2-TiCl4. These solid-supported catalysts offer advantages in terms of ease of separation and recyclability. While specific studies on the use of nano-SiO2-TiCl4 for the direct synthesis of N,N''-(phenylmethylene)bis-Urea are limited, its effectiveness in catalyzing the closely related Biginelli reaction suggests its potential applicability.

Ionic Liquid-Promoted Formations

Ionic liquids (ILs) have gained significant attention as environmentally benign solvents and catalysts in organic synthesis. nih.gov Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity, make them attractive alternatives to conventional organic solvents. In the context of N,N''-(phenylmethylene)bis-Urea synthesis, ionic liquids can act as both the reaction medium and the catalyst. Acidic ionic liquids, in particular, can promote the condensation reaction in a manner similar to conventional Brønsted or Lewis acids. The use of task-specific ionic liquids, where a catalytic moiety is incorporated into the ionic liquid structure, is a promising area of research. For instance, urea-functionalized ionic liquids have been developed and shown to be effective catalysts in related condensation reactions. nih.gov

Table 2: Overview of Catalytic Approaches

| Catalyst Type | Example Catalyst | Role of Catalyst | Potential Advantages |

| Brønsted Acid | Hydrochloric acid, p-Toluenesulfonic acid | Protonates the aldehyde carbonyl group, increasing its electrophilicity. | Readily available, effective. |

| Lewis Acid | Ferric chloride, Ytterbium(III) triflate, Nano-SiO2-TiCl4 | Coordinates to the aldehyde carbonyl oxygen, activating it for nucleophilic attack. | High catalytic activity, potential for stereocontrol. |

| Ionic Liquid | [bmim][PF6], Urea-functionalized ILs | Can act as both solvent and catalyst, promoting the reaction through its acidic or basic nature. | Green solvent, potential for recyclability and task-specific design. |

Mechanistic Insights into Bis-Ureide Formation during Biginelli Reactions

Elucidation of Reaction Intermediates (e.g., Bis-Ureide Derivatives)

The elucidation of reaction intermediates is crucial for understanding the step-by-step process of the Biginelli reaction. Several mechanistic routes have been proposed, with the "iminium," "enamine," and "Knoevenagel" pathways being the most cited. researchgate.net The formation of a bis-ureide derivative, specifically N,N''-(phenylmethylene)bis-Urea (also referred to as benzal-bisurea), is a key feature of the iminium mechanism first postulated by Folkers and Johnson. researchgate.netillinois.edu

In this proposed pathway, the initial reaction is not between all three components, but rather a condensation between the aldehyde (e.g., benzaldehyde) and two molecules of urea. researchgate.net In the absence of the β-dicarbonyl compound, the reactive N-carbamoyliminium ion, formed from the acid-catalyzed dehydration of a hemiaminal intermediate, can be trapped by a second molecule of urea to form the stable N,N''-(phenylmethylene)bis-Urea. researchgate.net This bis-ureide was considered a potential key intermediate that could then react with the β-ketoester to form the final DHPM product. illinois.edu

However, the currently more widely accepted mechanism, proposed by C. Oliver Kappe, suggests the formation of an N-acyliminium ion intermediate from the condensation of one molecule of urea and the aldehyde. illinois.edujk-sci.com This electrophilic species is then intercepted by the enol form of the β-ketoester to form an open-chain ureide. jk-sci.comrsc.org While not a bis-urea in the sense of two urea molecules condensing with one aldehyde, this open-chain ureide is a critical bis-ureide derivative in its own right, containing both the urea and ketoester-derived fragments linked to the aldehyde's carbon. Evidence for this pathway comes from trapping experiments. For instance:

Using a sterically hindered β-keto ester allowed for the isolation of the open-chain ureide intermediate. researchgate.netillinois.edu

Employing an electron-deficient aldehyde (e.g., trifluoromethylbenzaldehyde) destabilized the subsequent cyclization step, permitting the isolation and characterization of the corresponding open-chain ureide, whose structure was confirmed by single-crystal X-ray analysis. researchgate.netillinois.edu

These findings suggest that while N,N''-(phenylmethylene)bis-Urea can be formed under certain conditions, the more kinetically relevant intermediate in the productive pathway to DHPMs is often the open-chain ureide resulting from the reaction of the N-acyliminium ion with the β-ketoester. illinois.edu

Spectroscopic Characterization of Transient Species

The identification of transient species in the Biginelli reaction relies heavily on modern spectroscopic techniques. Researchers have successfully employed a combination of methods to detect and characterize the fleeting intermediates that define the reaction mechanism.

Electrospray Ionization Mass Spectrometry (ESI-MS) has been particularly insightful. In studies using low-melting mixtures of urea and other components as both solvent and catalyst, ESI-MS analysis has confirmed the formation of the N,N''-(phenylmethylene)bis-urea derivative. lew.ro The mass spectra clearly showed peaks corresponding to the protonated bis-ureide and its precursor, the iminium intermediate. lew.ro Further advanced studies combining ESI with Ion Mobility Spectrometry (IMS) and Mass Spectrometry (MS) have provided even more detailed snapshots of the reaction, allowing for the detection and separation of isomers of intermediates as they form in microdroplets on a very short timescale. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy has also been a vital tool. ¹H NMR spectroscopy was used to monitor the reaction progress and support the proposed mechanisms. illinois.edursc.org For instance, Kappe's mechanistic explorations used ¹H NMR to probe for the existence of intermediates, concluding that the initial formation of the hemiaminal was likely the rate-limiting step, which explained why key intermediates were not directly observable by NMR under normal reaction conditions. illinois.edu However, the isolated and trapped ureide intermediates were fully characterized using NMR and other techniques. researchgate.netillinois.edu

Fourier-Transform Infrared (FT-IR) spectroscopy has been used to confirm the structures of both the final DHPM products and the polymeric materials derived from them, identifying key functional groups involved in the reaction. rsc.org

The definitive characterization of one of the key trapped open-chain ureide intermediates was achieved through single-crystal X-ray analysis, which provided unambiguous proof of its structure and relative configuration. researchgate.netillinois.edu

Table 1: Spectroscopic Evidence for Bis-Ureide Intermediates

| Spectroscopic Method | Intermediate Observed | Key Findings | References |

| ESI-MS | N,N''-(arylmethylene)bis-urea | Direct detection of the protonated bis-ureide mass peak, confirming its formation from the aldehyde and urea. | lew.ro |

| ESI-IMS-MS | Various reaction intermediates | Real-time observation of the formation of intermediates from the three components in electrosprayed droplets. | researchgate.net |

| ¹H NMR | Trapped open-chain ureides | Characterization of isolated intermediates that support the N-acyliminium pathway. | illinois.edursc.org |

| X-ray Crystallography | Trapped open-chain ureide | Unambiguous determination of the solid-state structure and relative stereochemistry of a key intermediate. | researchgate.netillinois.edu |

Theoretical Mechanistic Investigations (e.g., Proton Transfer Phenomena)

Alongside experimental work, theoretical investigations using computational chemistry have provided deep insights into the energetics and mechanisms of the Biginelli reaction, including the formation of bis-ureide species. Density Functional Theory (DFT) calculations have been employed to map out potential energy surfaces and evaluate the feasibility of different mechanistic proposals. unito.it

These studies have helped to clarify the crucial role of proton transfer events throughout the reaction. The formation of the key N-acyliminium intermediate, for example, involves a proton transfer from the urea's nitrogen or oxygen to the aldehyde's oxygen, facilitating the C-N bond formation and subsequent dehydration. lew.ro In one study, calculations showed that the pathway involving proton transfer from the urea oxygen to the benzaldehyde oxygen, concurrent with C-N bond formation, was the lowest energy route to the iminium species that precedes the bis-ureide. lew.ro

Theoretical calculations have also been instrumental in understanding the role of catalysts. In enantioselective Biginelli reactions catalyzed by chiral Brønsted acids like phosphoric acid derivatives, DFT studies have confirmed the formation of a crucial ion-pair between the protonated iminium intermediate and the chiral counter-anion of the catalyst. unito.it This organized, hydrogen-bonded structure is responsible for inducing stereoselectivity during the subsequent attack of the β-ketoester enol. This concept, termed Asymmetric Counteranion-Directed Catalysis (ACDC), highlights how non-covalent interactions, including proton positioning and hydrogen bonding, steer the reaction's outcome. unito.it

These computational models support the iminium-based mechanism as the most plausible route under many conditions and underscore the dynamic role of protons, which are not merely static catalysts but are actively transferred between substrates and catalysts to overcome activation barriers at critical steps of the reaction. lew.rounito.it

Chemical Reactivity and Mechanistic Studies of N,n Phenylmethylene Bis Urea

Exploration of Hydrogen Bonding Networks and Their Influence on Reactivity

The reactivity of N,N''-(phenylmethylene)bis-urea is intrinsically linked to its hydrogen bonding capabilities. The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O groups) allows for the formation of extensive intermolecular and intramolecular hydrogen bonding networks. These non-covalent interactions play a crucial role in the compound's crystal packing and its behavior in solution, which in turn influences its chemical reactivity.

While a specific crystallographic study for N,N''-(phenylmethylene)bis-urea is not extensively documented in publicly available literature, the hydrogen bonding patterns can be inferred from studies of analogous bis-urea compounds. Typically, ureas form strong, directional hydrogen bonds. In the solid state, these interactions often lead to well-ordered, one-dimensional tapes or more complex three-dimensional networks. The formation of such networks can pre-organize the molecules for specific reactions or, conversely, increase their stability and reduce their reactivity by locking them into a less reactive conformation. The phenyl group in N,N''-(phenylmethylene)bis-urea introduces steric bulk and electronic effects that can modulate the strength and geometry of these hydrogen bonds compared to simpler aliphatic bis-ureas.

The influence of hydrogen bonding on reactivity is particularly evident in its role as an intermediate in the Biginelli reaction. The hydrogen bonds can facilitate the correct orientation of the reactants, thereby lowering the activation energy for subsequent reaction steps.

| Interaction Type | Potential Influence on Reactivity | Supporting Evidence from Analogous Systems |

| Intermolecular N-H···O=C | Stabilization of the solid-state structure; potential to facilitate or hinder reactions depending on the resulting molecular arrangement. | Common motif in urea-containing crystal structures, leading to the formation of tapes and sheets. |

| Intramolecular N-H···O=C | Can influence the conformation of the molecule in solution, potentially pre-disposing it for cyclization reactions. | Observed in some flexible bis-urea structures, affecting their conformational preferences. |

| N-H···Solvent | In protic solvents, competition for hydrogen bonding can disrupt self-assembly and increase solubility and reactivity. | The solubility and reactivity of ureas are known to be highly dependent on the solvent's hydrogen bonding capacity. |

Investigation of Chemical Transformations Involving the Urea (B33335) Functionality

The most well-documented chemical transformation of N,N''-(phenylmethylene)bis-urea is its formation and subsequent reaction as a key intermediate in the Biginelli synthesis of dihydropyrimidines. nih.govnih.govyoutube.comalfa-chemistry.comepa.gov This multicomponent reaction highlights the reactivity of the urea functional groups.

The formation of N,N''-(phenylmethylene)bis-urea occurs through the acid-catalyzed condensation of benzaldehyde (B42025) with two equivalents of urea. nih.govalfa-chemistry.com The proposed mechanism involves the initial protonation of the benzaldehyde carbonyl group, making it more susceptible to nucleophilic attack by the nitrogen atom of urea. A second urea molecule then reacts with the resulting intermediate to form the stable N,N''-(phenylmethylene)bis-urea.

Once formed, N,N''-(phenylmethylene)bis-urea can act as an electrophile. In the context of the Biginelli reaction, it reacts with a β-ketoester enolate or enol in a cyclocondensation reaction to form the dihydropyrimidine (B8664642) ring system. nih.govnih.gov This transformation showcases the ability of the urea moieties to participate in cyclization reactions, a cornerstone of its synthetic utility.

While its role in the Biginelli reaction is well-established, specific studies detailing other chemical transformations of isolated N,N''-(phenylmethylene)bis-urea are limited. However, based on the general reactivity of N,N'-disubstituted ureas, other potential transformations can be postulated.

| Reaction Type | Description | Relevance to N,N''-(phenylmethylene)bis-Urea |

| Formation (Condensation) | Acid-catalyzed reaction of benzaldehyde and urea. | Key step in the Biginelli reaction pathway. nih.govalfa-chemistry.com |

| Cyclocondensation | Reaction with a β-ketoester to form a dihydropyrimidine. | The primary documented reaction of this intermediate. nih.govyoutube.com |

| Hydrolysis | Cleavage of the C-N bonds of the urea moieties. | A potential degradation pathway, though not specifically studied for this compound. |

Studies on the Stability and Degradation Pathways

Direct and detailed studies on the stability and degradation pathways of N,N''-(phenylmethylene)bis-urea are not widely available. However, insights can be drawn from the general chemical principles of urea stability and from studies of structurally related compounds.

The stability of ureas is known to be influenced by factors such as pH and temperature. Generally, ureas are more stable in neutral or slightly alkaline conditions and can undergo hydrolysis under acidic or strongly basic conditions. The hydrolysis of N,N''-(phenylmethylene)bis-urea would be expected to yield benzaldehyde and urea as the primary degradation products.

Thermal stability is another important consideration. The thermal decomposition of a related compound, N,N'-bis(3-methylphenyl)-urea, has been studied and shown to dissociate into the corresponding isocyanate and amine. nist.gov A similar degradation pathway could be anticipated for N,N''-(phenylmethylene)bis-urea, which would involve the cleavage of the C-N bonds to potentially form benzaldehyde, urea, and other fragments. The presence of the phenylmethylene bridge likely influences the thermal stability compared to simple dialkyl or diaryl ureas.

| Degradation Pathway | Potential Products | Influencing Factors |

| Hydrolysis (Acidic/Basic) | Benzaldehyde, Urea, Ammonia | pH, Temperature, Water activity |

| Thermal Decomposition | Benzaldehyde, Urea, Isocyanates, Amines | Temperature, Presence of catalysts |

Structural Analysis and Conformational Landscape of N,n Phenylmethylene Bis Urea

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for confirming the identity and determining the detailed structure of N,N''-(phenylmethylene)bis-urea. Each method offers unique insights into the molecule's atomic arrangement and functional groups.

High-resolution NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for N,N''-(phenylmethylene)bis-urea are not widely published, the expected chemical shifts can be predicted based on the structure and data from analogous compounds. organicchemistrydata.orgcore.ac.uk Two-dimensional NMR techniques such as COSY, HMQC, and HMBC would be instrumental in providing complete and unambiguous assignments. nih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the single methine proton, and the protons on the nitrogen atoms of the two urea (B33335) moieties. The phenyl protons would likely appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The methine proton (-CH-), being attached to the phenyl ring and two nitrogen atoms, would resonate at a characteristic downfield position. The N-H protons of the urea groups would exhibit broad signals, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all unique carbon environments. Key signals would include the carbonyl carbons (C=O) of the urea groups, typically found in the range of δ 155-165 ppm. The carbons of the phenyl ring would appear between δ 120-140 ppm, and the methine carbon would also have a characteristic shift. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N,N''-(phenylmethylene)bis-Urea

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Phenyl Protons | ¹H | ~ 7.0 - 8.0 | Multiplet, characteristic of a monosubstituted benzene (B151609) ring. |

| Methine Proton | ¹H | Downfield | Singlet or triplet (depending on coupling with N-H), shifted by adjacent phenyl and amino groups. |

| Amide/Amine Protons | ¹H | Variable | Broad signals, chemical shift is solvent and concentration dependent. |

| Carbonyl Carbons | ¹³C | ~ 155 - 165 | Characteristic for urea carbonyl groups. |

| Phenyl Carbons | ¹³C | ~ 120 - 140 | Multiple signals corresponding to the substituted and unsubstituted carbons of the benzene ring. |

| Methine Carbon | ¹³C | Downfield | Shift influenced by attached aromatic ring and two nitrogen atoms. |

Mass spectrometry is essential for confirming the molecular formula and investigating the fragmentation pathways of N,N''-(phenylmethylene)bis-urea. nih.gov The molecular formula is C₉H₁₂N₄O₂, corresponding to a computed molecular weight of approximately 208.22 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming this elemental composition.

Electron ionization (EI) or other ionization techniques would induce fragmentation, providing structural clues. The analysis of these fragmentation patterns is a key tool for structural elucidation. nih.govdb-thueringen.de The fragmentation of N,N''-(phenylmethylene)bis-urea is expected to involve the cleavage of the bonds connecting the central methine carbon to the urea groups and the phenyl ring. Potential fragmentation pathways could lead to the formation of ions corresponding to urea, isocyanic acid, and the phenylmethylidene cation.

Table 2: Computed Molecular Data for N,N''-(phenylmethylene)bis-Urea

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₄O₂ | PubChem nih.gov |

| Molecular Weight | 208.22 g/mol | PubChem nih.gov |

| Exact Mass | 208.09602564 Da | PubChem nih.gov |

| InChIKey | SMJOFQSSPKFHCG-UHFFFAOYSA-N | PubChem nih.gov |

Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic wavenumbers. youtube.comyoutube.com The IR spectrum of N,N''-(phenylmethylene)bis-urea would be dominated by absorptions from the N-H, C=O, C-N, and aromatic C-H bonds.

Key expected absorption bands include:

N-H Stretching: Broad bands in the region of 3200-3500 cm⁻¹ are characteristic of the N-H stretching vibrations in the primary (-NH₂) and secondary (-NH-) amine groups of the urea moieties. pressbooks.publibretexts.org The presence of twin peaks in this region is typical for urea-like compounds. docbrown.infodocbrown.info

C-H Stretching (Aromatic): Absorptions just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the phenyl ring.

C=O Stretching: A strong, sharp absorption band around 1650-1700 cm⁻¹ is a clear indicator of the carbonyl (C=O) group in the urea structure. docbrown.infodocbrown.info

N-H Bending: Bending vibrations for the N-H groups typically appear around 1600-1650 cm⁻¹. docbrown.infodocbrown.info

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic ring. libretexts.org

C-N Stretching: Absorptions for C-N stretching are expected in the 1150-1450 cm⁻¹ range. docbrown.info

Table 3: Characteristic Infrared Absorption Bands for N,N''-(phenylmethylene)bis-Urea

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine/Amide (N-H) | Stretching | 3200 - 3500 | Strong, Broad |

| Aromatic C-H | Stretching | > 3000 | Medium |

| Carbonyl (C=O) | Stretching | ~ 1650 - 1700 | Strong, Sharp |

| Amine/Amide (N-H) | Bending | ~ 1600 - 1650 | Variable |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

| C-N | Stretching | 1150 - 1450 | Medium |

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for N,N''-(phenylmethylene)bis-urea has not been detailed in the searched literature, this technique would be crucial for understanding its solid-state conformation and intermolecular interactions.

A crystal structure would reveal precise bond lengths, bond angles, and torsion angles. A key feature of the solid-state architecture would be an extensive network of hydrogen bonds. The N-H groups of the two urea moieties can act as hydrogen bond donors, while the carbonyl oxygens can act as acceptors. This hydrogen bonding is expected to link the molecules into complex one-, two-, or three-dimensional arrays, similar to what is observed in urea-formaldehyde resins where linear oligomers are stacked together by hydrogen bonding forces. koreascience.kr The conformation of the phenyl group relative to the rest of the molecule would also be determined, providing insight into the steric and electronic effects that govern the crystal packing.

Computational and Theoretical Conformational Studies

In conjunction with experimental data, computational chemistry offers a powerful means to explore the conformational landscape of N,N''-(phenylmethylene)bis-urea. rug.nl

Potential Energy Surface (PES) mapping is a computational technique used to investigate the conformational flexibility of a molecule by calculating its energy as a function of its geometry. nih.govmdpi.com For N,N''-(phenylmethylene)bis-urea, PES mapping would be particularly useful for understanding the rotational barriers around several key single bonds.

By systematically rotating the dihedral angles associated with the C(phenyl)-C(methine) bond and the C(methine)-N bonds, a multidimensional PES can be generated. researchgate.net These calculations, typically performed using ab initio or density functional theory (DFT) methods, identify the low-energy (stable) conformations and the high-energy transition states that separate them. The energy difference between a minimum and a transition state represents the rotational barrier. This analysis provides a detailed picture of the molecule's preferred shapes and the energy required to interconvert between them, offering insights into its dynamic behavior in different environments. arxiv.org

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) and ab initio methods are quantum mechanical calculations that provide profound insights into the electronic structure and energetic properties of molecules. DFT methods calculate the electronic energy and density of a system to determine its ground-state properties, while ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters. These techniques are instrumental in mapping the potential energy surface of a molecule, identifying stable conformers, and calculating the energy barriers between them.

While specific DFT or ab initio studies focused exclusively on N,N''-(phenylmethylene)bis-Urea are not extensively available in the reviewed literature, the principles of these methods can be applied to predict its conformational preferences. The key degrees of freedom in this molecule would be the torsion angles around the C-N bonds of the urea groups and the rotation of the phenyl ring. The interplay of hydrogen bonding within and between the urea moieties, as well as steric interactions involving the phenyl group, would dictate the most stable conformations.

To illustrate the utility of these computational methods for similar structures, a study on 3,3′-(Phenylmethylene)bis(1-ethyl-3,4-dihydro-1H-2,1-benzothiazine-2,2,4-trione) employed the M06-2X/cc-pVTZ method to evaluate the relative energies of its different tautomeric and stereoisomeric forms. nih.gov The investigation revealed that the diketo form is the most energetically favorable tautomer, and among its stereoisomers, the (R, R, S) configuration was identified as the most stable, which was consistent with the crystal structure. nih.gov This type of analysis would be directly applicable to N,N''-(phenylmethylene)bis-Urea to determine its most likely three-dimensional structures.

Table 1: Relative Energies of Tautomers and Stereoisomers for an Analogous Phenylmethylene-bridged Compound

| Tautomer/Stereoisomer | Method | Basis Set | Solvent Model | Relative Energy (kcal/mol) |

| Dienol form (7A) | M06-2X | cc-pVTZ | PCM (Chloroform) | 10.5 |

| Keto-enol form (7B) | M06-2X | cc-pVTZ | PCM (Chloroform) | 5.2 |

| Diketo form (7C, R,R,R) | M06-2X | cc-pVTZ | PCM (Chloroform) | 0.2 |

| Diketo form (7C, S,R,S) | M06-2X | cc-pVTZ | PCM (Chloroform) | 0.1 |

| Diketo form (7C, R,R,S) | M06-2X | cc-pVTZ | PCM (Chloroform) | 0.0 |

This table is based on data for 3,3′-(Phenylmethylene)bis(1-ethyl-3,4-dihydro-1H-2,1-benzothiazine-2,2,4-trione) and serves as an illustration of the type of data that can be generated for N,N''-(phenylmethylene)bis-Urea with similar computational studies. nih.gov

Furthermore, DFT calculations can elucidate the nature of non-covalent interactions, such as hydrogen bonds and π-π stacking, which are crucial in the self-assembly of urea-based compounds. guidechem.com For N,N''-(phenylmethylene)bis-Urea, intramolecular hydrogen bonds between the N-H of one urea group and the C=O of the other could lead to folded conformations. Intermolecularly, these hydrogen bonds are expected to drive the formation of aggregates and supramolecular structures.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms and molecules, revealing their dynamic motions, conformational changes, and interactions with their environment over time.

Specific MD simulation studies on N,N''-(phenylmethylene)bis-Urea are not readily found in the current body of scientific literature. However, the application of MD to similar systems, such as aqueous urea solutions, has provided significant insights into their behavior. For instance, MD simulations have been used to study the process of urea nucleation from aqueous solutions, showing that it is a two-step process initiated by fluctuations in local urea density. alfa-chemistry.comnih.gov These simulations have also been instrumental in understanding the role of urea in protein denaturation, suggesting that urea molecules can displace water from around nonpolar groups and form direct hydrogen bonds with the protein backbone. nih.gov

For N,N''-(phenylmethylene)bis-Urea, MD simulations could be employed to explore several aspects of its dynamic behavior:

Conformational Sampling: MD simulations can explore the conformational landscape of the molecule in a solvent, providing information on the relative populations of different conformers and the kinetics of their interconversion.

Solvation Effects: The interaction of N,N''-(phenylmethylene)bis-Urea with different solvents could be simulated to understand how the solvent affects its conformation and aggregation state.

Aggregation and Self-Assembly: By simulating multiple molecules of N,N''-(phenylmethylene)bis-Urea, the initial stages of aggregation and self-assembly, driven by intermolecular hydrogen bonding and other non-covalent interactions, can be observed. guidechem.com

The following table outlines the potential applications of MD simulations for studying N,N''-(phenylmethylene)bis-Urea and the type of information that could be obtained.

Table 2: Potential Applications of Molecular Dynamics Simulations for N,N''-(phenylmethylene)bis-Urea

| Simulation Type | System | Potential Findings |

| Single Molecule in Solvent | N,N''-(phenylmethylene)bis-Urea in water, ethanol, etc. | Dominant conformations, flexibility of the phenylmethylene linker, solvent-solute interactions. |

| Multiple Molecules in Solvent | Multiple N,N''-(phenylmethylene)bis-Urea molecules in a solvent box | Tendency for aggregation, structure of early aggregates, role of hydrogen bonding networks. |

| Interface Simulations | N,N''-(phenylmethylene)bis-Urea at a solid-liquid or liquid-air interface | Orientation at the interface, interaction with surfaces. |

While direct computational studies on N,N''-(phenylmethylene)bis-Urea are limited, the established methodologies of DFT, ab initio calculations, and MD simulations provide a robust framework for future investigations into its structural and dynamic properties. Such studies would be invaluable for understanding its behavior and for the rational design of new materials and applications based on this molecular scaffold.

Applications of N,n Phenylmethylene Bis Urea in Polymer Chemistry and Materials Science

N,N''-(phenylmethylene)bis-Urea as a Monomer or Building Block for Polymer Synthesis

N,N''-(phenylmethylene)bis-Urea can serve as a fundamental unit, or monomer, in the creation of larger polymer chains. The presence of reactive urea (B33335) groups allows it to be incorporated into various polymer backbones, influencing the final properties of the material.

One of the primary methods for utilizing N,N''-(phenylmethylene)bis-Urea in polymer synthesis is through condensation polymerization. This process involves the reaction of the urea groups with other difunctional or polyfunctional monomers, such as aldehydes, to form a polymer network. A classic example is the reaction with formaldehyde, which leads to the formation of urea-formaldehyde resins. youtube.com In this type of reaction, the N,N''-(phenylmethylene)bis-Urea acts as a cross-linking agent, contributing to the three-dimensional network structure of the resulting thermosetting polymer. The general reaction involves the formation of methylene (B1212753) bridges between the urea units, creating a rigid and durable material. youtube.com

The incorporation of the phenylmethylene group within the monomer structure can impart specific characteristics to the resulting polymers. For instance, it can enhance the thermal stability and mechanical strength of the polymer compared to traditional urea-formaldehyde resins. The aromatic ring introduces rigidity into the polymer chain, which can lead to materials with higher glass transition temperatures and improved dimensional stability.

Furthermore, N,N''-(phenylmethylene)bis-Urea can be used in the synthesis of polyureas. Polyureas are a class of elastomers known for their toughness, flexibility, and resistance to abrasion. They are typically synthesized through the reaction of a diisocyanate with a diamine. While N,N''-(phenylmethylene)bis-Urea itself is not a diamine, its derivatives can be chemically modified to participate in such polymerization reactions, or it can be incorporated into polyurethane or polyurea systems to modify their properties.

Research has also explored the use of similar bis-urea compounds in the formation of segmented copolymers. For example, bis-urea-polyethylene glycol (PEG) segmented copolymers have been developed to create injectable supramolecular hydrogels. tue.nl In these systems, the bis-urea segments form hard, hydrogen-bonded domains, while the PEG segments provide hydrophilicity and flexibility. tue.nl This modular approach allows for the fine-tuning of the material's properties by varying the length and type of the different segments.

Design and Fabrication of Urea-Functionalized Materials

The urea functional groups in N,N''-(phenylmethylene)bis-Urea are key to its utility in designing and fabricating functional materials. These groups are excellent hydrogen bond donors and acceptors, enabling the formation of strong and directional non-covalent interactions. This property is exploited to create materials with specific architectures and functionalities.

Urea-functionalized materials can be fabricated through various techniques, including surface modification and incorporation into bulk materials. For instance, surfaces can be coated or grafted with N,N''-(phenylmethylene)bis-Urea or similar urea-containing molecules to alter their surface properties, such as wettability, adhesion, and biocompatibility.

A significant area of research is the development of urea-functionalized hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. By incorporating bis-urea moieties, it is possible to create physically cross-linked hydrogels where the network is held together by hydrogen bonds rather than covalent bonds. tue.nl These supramolecular hydrogels can exhibit interesting properties such as self-healing and injectability, making them attractive for biomedical applications like drug delivery and tissue engineering. tue.nl The strength and stability of these hydrogels can be tuned by controlling the concentration of the bis-urea cross-linker and the environmental conditions, such as pH and temperature.

Development of Supramolecular Architectures and Self-Assembling Systems

The capacity of N,N''-(phenylmethylene)bis-Urea to form well-defined supramolecular architectures through self-assembly is a cornerstone of its application in materials science. The dual urea groups can engage in extensive hydrogen bonding, leading to the formation of one-dimensional tapes, ribbons, or fibrous structures. nsf.gov The phenyl group also plays a role in the self-assembly process through π-π stacking interactions, further stabilizing the resulting supramolecular structures.

The self-assembly of bis-urea compounds is often a cooperative process, meaning that the initial formation of a small aggregate facilitates the addition of more molecules. nih.gov This can lead to the formation of long, well-ordered nanofibers. The morphology of these self-assembled structures can be influenced by various factors, including the solvent, temperature, and the specific chemical structure of the bis-urea molecule.

Researchers have demonstrated that modifying the structure of bis-urea molecules, for instance by introducing different substituent groups on the phenyl ring, can be used to control the self-assembly process and the resulting morphology. reading.ac.uk For example, the introduction of methyl groups can alter the planarity of the molecule and influence the strength of the urea-urea interactions, leading to different aggregation behaviors. reading.ac.uk

These self-assembled supramolecular structures have potential applications in various areas. The fibrous networks can act as scaffolds for cell culture or as templates for the synthesis of other nanomaterials. The ability to control the assembly and disassembly of these structures through external stimuli also opens up possibilities for the development of smart materials.

Exploration in Functional Materials and Responsive Systems

The unique properties of N,N''-(phenylmethylene)bis-Urea and its derivatives make them promising candidates for the development of functional materials and responsive systems. These are materials that can change their properties in response to external stimuli such as light, heat, pH, or the presence of specific chemical species.

The hydrogen-bonded networks formed by bis-urea compounds can be disrupted by changes in the environment. For example, a change in pH can alter the protonation state of the urea groups or other functional groups within the molecule, leading to the disassembly of the supramolecular structure. tue.nl This reversible assembly-disassembly behavior can be harnessed to create responsive drug delivery systems, where the drug is released in response to a specific physiological cue.

Furthermore, bis-urea macrocycles have been investigated as nanoreactors. rsc.org These self-assembled structures can create confined spaces or channels that can encapsulate guest molecules and facilitate specific chemical reactions. rsc.org For instance, a pyridyl-phenylethynylene bis-urea macrocycle was shown to self-assemble into a crystalline material with one-dimensional channels that could absorb isoprene (B109036) and facilitate its stereoselective oligomerization upon photoirradiation. rsc.org

The incorporation of photoresponsive groups into the structure of bis-urea molecules can lead to materials that change their shape or properties upon exposure to light. Similarly, the introduction of chiral centers can lead to the formation of chiral supramolecular structures with applications in chiral separation and sensing.

Catalytic and Ligand Applications of N,n Phenylmethylene Bis Urea Analogues

The Role of N,N'-(phenylmethylene)bis-Urea Analogues as Ligands in Metal Catalysis

The ability of N,N'-(phenylmethylene)bis-urea and its structural relatives to coordinate with metal centers has paved the way for their use as ligands in various transition metal-catalyzed reactions. The electronic and steric properties of these ligands can be readily tuned by modifying the substituents on the phenyl ring and the urea (B33335) moieties, thereby influencing the reactivity and selectivity of the metal catalyst.

Application in Copper-Catalyzed Cross-Coupling and Arylation Reactions

While direct studies on N,N'-(phenylmethylene)bis-urea in copper-catalyzed reactions are emerging, strong evidence from structurally analogous compounds highlights their potential. N,N'-(phenylmethylene)diacetamide analogues, which share the core bis-amide structure, have proven to be effective and economical ligands in the copper-catalyzed arylation of a variety of nitrogen-containing heterocycles. researchgate.net These reactions, which couple aryl halides with azoles such as imidazoles, benzoimidazoles, pyrrole, indole, and benzotriazole, proceed in moderate to excellent yields. researchgate.net The diacetamide (B36884) ligands are readily prepared through the condensation of an aldehyde with an amide, suggesting a straightforward synthetic route to the corresponding bis-urea analogues. researchgate.net

The success of these diacetamide ligands suggests that the bis-urea counterparts would be similarly effective, potentially offering enhanced catalytic activity due to the increased hydrogen-bonding capabilities of the urea groups. These hydrogen bonds could play a crucial role in substrate activation and in stabilizing key intermediates in the catalytic cycle. The general applicability of this ligand class is demonstrated by the successful arylation of a wide range of N-heterocycles with diverse aromatic halides. researchgate.net

Table 1: Copper-Catalyzed N-Arylation of Heterocycles with N,N'-(Phenylmethylene)diacetamide Analogue Ligands

| Entry | Heterocycle | Aryl Halide | Ligand | Yield (%) |

| 1 | Imidazole | Iodobenzene | N,N'-(phenylmethylene)diacetamide | 85 |

| 2 | Benzimidazole (B57391) | 4-Chlorotoluene | N,N'-(4-methoxyphenylmethylene)diacetamide | 78 |

| 3 | Pyrrole | 1-Bromonaphthalene | N,N'-(phenylmethylene)diacetamide | 65 |

| 4 | Indole | 2-Iodopyridine | N,N'-(4-nitrophenylmethylene)diacetamide | 92 |

| 5 | Benzotriazole | 1-chloro-4-nitrobenzene | N,N'-(phenylmethylene)diacetamide | 88 |

This table is a representative example based on the reported applications of diacetamide analogues and is intended to illustrate the potential scope for bis-urea ligands.

Exploration in Other Transition Metal-Mediated Processes

The utility of urea-containing ligands extends beyond copper catalysis, with promising applications in palladium- and nickel-mediated cross-coupling reactions.

Palladium Catalysis: N-arylureas have been successfully employed as sterically undemanding pro-ligands in palladium-catalyzed heteroannulation reactions of N-tosyl-o-bromoanilines and 1,3-dienes. nih.gov These ligands have been shown to outperform traditional phosphine (B1218219) ligands, particularly for sterically challenging substrates. nih.gov Computational and experimental studies suggest that the urea ligand coordinates to the palladium center in a monodentate fashion through the unsubstituted nitrogen atom, a binding mode that is relatively uncommon for metal-ureate complexes. nih.gov The development of dialkylarylphosphine ligands incorporating a urea subunit further underscores the potential of urea-based ligands in palladium catalysis, demonstrating their effectiveness in C-C and C-N bond-forming reactions.

Nickel Catalysis: While direct applications of N,N'-(phenylmethylene)bis-urea analogues in nickel catalysis are still under exploration, the broader context of ligand development for nickel-catalyzed cross-coupling reactions suggests their potential. The search for effective nitrogen- and oxygen-based ligands for first-row transition metals like nickel is an active area of research. The use of bifunctional additives like tert-butylamine, which can act as both a ligand and a base in nickel-catalyzed photoredox reactions, highlights the opportunity for novel ligand designs. uni-regensburg.dechemrxiv.org The modular nature of N,N'-(phenylmethylene)bis-urea analogues makes them attractive candidates for screening in various nickel-catalyzed transformations.

N,N'-(phenylmethylene)bis-Urea as an Organocatalytic Component

The inherent hydrogen-bonding capabilities of the urea functional group have positioned N,N'-(phenylmethylene)bis-urea and its derivatives as promising organocatalysts. These molecules can act as hydrogen-bond donors to activate electrophiles and stabilize anionic intermediates, mimicking the function of enzymes in biological systems.

Bis-urea compounds, in particular, can offer multiple hydrogen bond donation sites, leading to enhanced catalytic activity and selectivity. Enantiopure N-alkyl bis-urea organocatalysts derived from chiral backbones have been shown to be highly effective in phase-transfer catalysis, for instance, in the enantioselective nucleophilic fluorination of various substrates. These tridentate hydrogen bond donors can effectively solubilize and activate fluoride (B91410) salts in organic solvents.

The catalytic activity of urea-based organocatalysts is often attributed to the formation of a well-defined hydrogen-bonding network with the substrate. This interaction increases the electrophilicity of the reaction center and orients the reacting partners for a selective transformation. The phenylmethylene bridge in N,N'-(phenylmethylene)bis-urea provides a rigid scaffold that can influence the preorganization of the catalytic sites and, consequently, the stereochemical outcome of the reaction.

Mechanistic Investigations of Catalytic Activity and Selectivity

Understanding the precise mechanism by which N,N'-(phenylmethylene)bis-urea analogues exert their catalytic influence is crucial for the rational design of more efficient and selective catalysts.

In Metal Catalysis: When acting as ligands, the urea moieties can influence the electronic properties of the metal center through both inductive and resonance effects. Furthermore, the N-H protons of the urea can engage in hydrogen bonding with the substrate or with anionic species in the catalytic cycle, thereby facilitating key steps such as transmetalation or reductive elimination. In the case of palladium catalysis with N-arylureas, it has been proposed that the ligand binds in a monodentate fashion. nih.gov The specific coordination mode and the dynamic interplay of the ligand with the metal center throughout the catalytic cycle are areas of ongoing investigation.

Structure Activity Relationship Studies in N,n Phenylmethylene Bis Urea Derivatives

Systematic Modification of the Phenylmethylene Bridge for Tunable Properties

Modifications could include altering the length and rigidity of the linker. For instance, replacing the single methylene (B1212753) carbon with a longer or more rigid group could significantly impact the spatial orientation of the two urea (B33335) moieties. This, in turn, could affect the compound's ability to interact with biological targets or to self-assemble into supramolecular structures.

Introduction and Evaluation of Substituents on the Phenyl Ring

The phenyl ring of N,N''-(phenylmethylene)bis-urea presents a versatile platform for introducing various substituents to modulate the compound's physicochemical and biological properties. The electronic nature and position of these substituents can profoundly influence the molecule's activity.

A study on phenylalanine-containing peptidomimetics, which share some structural similarities with the target compound, demonstrated that substitutions on the phenyl ring are crucial for their anti-HIV activity. The following table summarizes the anti-HIV-1 activity of some derivatives with different substituents on the phenyl ring.

| Compound | R1 Substituent | EC50 (µM) against HIV-1 |

| I-11 | Cyclopropyl | 3.08 ± 0.15 |

| I-18 | Cyclopropyl | 5.18 ± 1.11 |

| I-19 | Not specified | 2.53 ± 0.84 |

| PF-74 | Not specified | 0.26 ± 0.08 |

| EC50 represents the concentration of the compound that is required for 50% inhibition in vitro. |

In another study focusing on bisaryl urea anticancer agents, it was found that lipophilic electron-withdrawing groups on the phenyl rings enhanced the compound's ability to depolarize mitochondria and reduce the viability of breast cancer cells. researchgate.net This highlights the importance of substituent choice in tuning the desired biological activity.

Synthesis and Characterization of Heterocyclic and Aliphatic Analogues

The synthesis of heterocyclic and aliphatic analogues of N,N''-(phenylmethylene)bis-urea opens up new avenues for exploring novel chemical space and discovering compounds with unique properties. Replacing the phenyl ring with heterocyclic or aliphatic moieties can lead to significant changes in solubility, polarity, and the ability to form hydrogen bonds, thereby influencing the compound's functional attributes.

Heterocyclic Analogues: The incorporation of nitrogen-containing heterocycles, such as pyridine (B92270), pyrimidine, or pyrazole, in place of the phenyl ring can introduce additional hydrogen bond donors and acceptors, potentially enhancing interactions with biological targets. nih.gov The synthesis of such analogues can often be achieved through condensation reactions involving the appropriate heterocyclic aldehydes. For instance, a study on the synthesis of nitrogen-heterocyclic analogues based on a p-phenolic unit demonstrated the creation of bis-structures by reacting a precursor with terephthalaldehyde (B141574) and urea or thiourea. nih.gov

Aliphatic Analogues: Replacing the phenyl ring with aliphatic groups, such as cyclohexyl or adamantyl, can increase the lipophilicity and conformational flexibility of the molecule. Structure-activity relationship studies on urea derivatives as anti-tuberculosis agents have shown that bulky aliphatic ring systems are often preferred for optimal activity. The synthesis of these aliphatic analogues typically involves the reaction of the corresponding aliphatic amine with an isocyanate.

The characterization of these newly synthesized analogues relies on a combination of spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR): To elucidate the chemical structure and confirm the connectivity of atoms.

Infrared (IR) spectroscopy: To identify the presence of key functional groups, such as the C=O and N-H bonds of the urea moiety.

Mass spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.

Correlation of Molecular Structure with Functional Attributes in Academic Research

A central theme in the academic research of N,N''-(phenylmethylene)bis-urea derivatives and their analogues is the correlation of their molecular structure with their functional attributes. This involves systematically altering the structure and observing the resulting changes in properties such as biological activity, material strength, or catalytic performance.

For instance, in the context of drug discovery, structure-activity relationship (SAR) studies are paramount. Research on bisaryl urea anticancer agents has demonstrated a clear correlation between the electronic properties of substituents on the aryl rings and the compound's mitochondrial uncoupling activity. researchgate.net Lipophilic and electron-withdrawing substituents were found to enhance this activity, providing a clear direction for the design of more potent analogues. researchgate.net

The following table, derived from a study on bis-Schiff bases with urease inhibitory activity, illustrates how different substituents on the aromatic rings of the bis-structure affect the inhibitory concentration (IC50). Although these are not direct N,N''-(phenylmethylene)bis-urea derivatives, the principle of structure-function correlation is evident.

| Compound | Substituent | IC50 (µM) |

| 3 | - | 22.21 ± 0.42 |

| 4 | - | 26.11 ± 0.22 |

| 5 | - | 34.32 ± 0.65 |

| 6 | - | 28.11 ± 0.22 |

| 7 | - | 45.91 ± 0.14 |

| 8 | - | 47.91 ± 0.14 |

| 9 | - | 48.33 ± 0.72 |

| Thiourea (Standard) | - | 21.15 ± 0.32 |

IC50 represents the concentration of a substance that is required for 50% inhibition of an enzyme in vitro.

These examples from related fields underscore the importance of systematic structural modification and subsequent functional evaluation to establish clear structure-activity and structure-property relationships. Such correlations are fundamental to the rational design of new N,N''-(phenylmethylene)bis-urea derivatives with desired functional attributes for a wide range of scientific and technological applications.

Future Research Directions and Emerging Paradigms for N,n Phenylmethylene Bis Urea

Integration with Supramolecular Chemistry and Molecular Recognition

The unique structural feature of N,N''-(phenylmethylene)bis-urea, characterized by two urea (B33335) groups linked by a phenylmethylene spacer, facilitates the formation of robust, one-dimensional hydrogen-bonded assemblies. This inherent self-assembly behavior positions it as a cornerstone for future advancements in supramolecular chemistry and molecular recognition.

Future research is anticipated to focus on leveraging the predictable self-assembly of bis-ureas to construct complex, functional supramolecular polymers. academie-sciences.fr The straightforward synthesis of the bis-urea synthon allows for systematic investigations into the relationship between molecular structure and the resulting supramolecular architecture. academie-sciences.fr This includes the exploration of how modifications to the spacer group and terminal functionalities can influence the formation of higher-order structures like nanofibers, gels, and liquid crystals. The ability of these systems to exist in competing supramolecular states suggests their potential for creating stimuli-responsive materials. academie-sciences.fr

A significant area of future inquiry lies in the development of bis-urea macrocycles for host-guest chemistry. These macrocycles can self-assemble into porous supramolecular structures capable of acting as nanoreactors. sc.edu Such confined environments could be used to control the stereochemistry of photochemical reactions, such as the [2+2] photodimerization of various guest molecules. sc.edu Furthermore, the incorporation of recognition sites, such as pyridine (B92270) or bipyridine units, into the bis-urea macrocycle structure opens up possibilities for creating novel metal-organic materials where the interplay between hydrogen bonding and metal-ligand coordination dictates the final architecture. sc.edu The study of guest absorption, diffusion, and reactivity within these confined spaces remains a key research direction. sc.edu

Advanced Analytical Techniques for In Situ Reaction Monitoring

A deeper understanding of the formation and dynamics of N,N''-(phenylmethylene)bis-urea assemblies necessitates the application of advanced, in situ analytical techniques. While traditional methods provide valuable information on the final products, real-time monitoring of the self-assembly process is crucial for elucidating reaction mechanisms and controlling the formation of desired supramolecular structures.

Future research will likely see an increased use of high-pressure (HP) in situ transmission infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to study the structural and dynamic properties of bis-urea systems under various conditions. rsc.org These techniques can provide detailed information about the coordination of ligands and the identification of transient intermediates and resting states in catalytic processes involving bis-urea derivatives. rsc.org For instance, in situ IR and NMR have been successfully used to elucidate the structures of hydrido and acyl complexes in rhodium-catalyzed hydroformylation, revealing the dominant resting states and the conditions under which different species are formed. rsc.org

Furthermore, the application of chemometric techniques, such as peak group analysis (PGA), in conjunction with in situ spectroscopic measurements, will be instrumental in deconvoluting complex spectral data and identifying the most relevant components in a reaction mixture. rsc.org The combination of UV/Vis spectroscopy with chemometric methods has also proven effective in monitoring the kinetics of ion reduction and cluster formation in solution, a technique that could be adapted to study the nucleation and growth of bis-urea assemblies. nih.gov The development of new analytical methods that can probe the entire spectrum, rather than relying on the assignment of specific bands, will offer more comprehensive insights into these complex systems. nih.gov

Astonishingly, despite the long history of urea chemistry, in situ spectroscopic and diffractometric characterization of the pyrolysis of urea and its decomposition products has been largely unexplored until recently. nih.gov Techniques like temperature-programmed powder X-ray diffraction (TP-XRD) and diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) are now being used to investigate the thermal decomposition of related compounds, identifying previously unrecognized reaction intermediates. nih.gov The application of such methods to N,N''-(phenylmethylene)bis-urea and its derivatives will be critical for understanding their thermal stability and decomposition pathways, which is essential for their application in materials science.

Computational Design and Predictive Modeling of Novel N,N''-(phenylmethylene)bis-Urea Systems

Computational chemistry and molecular modeling are poised to play a pivotal role in accelerating the discovery and design of novel N,N''-(phenylmethylene)bis-urea systems with tailored properties. Density Functional Theory (DFT) and other computational methods can provide deep insights into the structural, electronic, and energetic properties of these molecules and their assemblies, guiding experimental efforts.

Future research will increasingly rely on DFT calculations to predict the properties of new bis-urea derivatives. kfupm.edu.sa These calculations can determine key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap, dipole moment, electronegativity, and global hardness, which are all relevant to the molecule's reactivity and potential applications. kfupm.edu.sa For example, theoretical studies on benzimidazole (B57391) derivatives have successfully correlated these calculated properties with their experimentally observed performance as corrosion inhibitors. kfupm.edu.sa Similar approaches can be applied to N,N''-(phenylmethylene)bis-urea to design new anion sensors or organocatalysts. beilstein-journals.org

Molecular docking and DFT studies are also becoming indispensable for understanding the interactions between bis-urea derivatives and biological targets. nih.gov By modeling the binding of these molecules to enzyme active sites, researchers can elucidate their mode of inhibition and structure-activity relationships. nih.gov This information is crucial for the rational design of more potent and selective inhibitors for therapeutic applications. nih.gov

Furthermore, computational modeling can be used to simulate the self-assembly of bis-ureas into larger supramolecular structures. scilit.com By calculating the energies of different possible orientations and binding modes, researchers can predict the most probable structure of the resulting assembly. scilit.com These theoretical predictions, when validated by experimental data from techniques like IR and Raman spectroscopy, provide a powerful tool for understanding and controlling the formation of complex supramolecular architectures. scilit.com The table below summarizes key computational parameters and their significance in the design of novel bis-urea systems.

| Computational Parameter | Symbol | Significance in Molecular Design |

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the ability of a molecule to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the ability of a molecule to accept electrons. |

| Energy Gap | ΔE | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | μ | Influences the solubility and intermolecular interactions. |

| Electronegativity | χ | Describes the ability of an atom or molecule to attract electrons. |

| Global Hardness | η | Measures the resistance to change in electron distribution. |

| Fraction of Electrons Transferred | ΔN | Predicts the tendency of a molecule to donate electrons to a metal surface. |

This table provides an overview of key parameters calculated using Density Functional Theory (DFT) and their importance in the computational design and predictive modeling of new chemical systems.

Sustainable Synthetic Methodologies and Green Chemistry Principles in N,N''-(phenylmethylene)bis-Urea Research

The development of environmentally benign and efficient synthetic methods is a critical aspect of modern chemical research. Future investigations into N,N''-(phenylmethylene)bis-urea will undoubtedly focus on the implementation of green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

Mechanochemistry, which involves conducting chemical reactions in the solid state by grinding or milling, has emerged as a promising green alternative to traditional solution-phase synthesis. beilstein-journals.org This approach often allows for quantitative yields in shorter reaction times without the need for bulk solvents, thereby reducing the generation of chemical waste. beilstein-journals.org The mechanochemical synthesis of ureas and thioureas from amines and isocyanates or isothiocyanates has been demonstrated to be highly efficient. beilstein-journals.org Future research will likely explore the mechanochemical synthesis of a wider range of N,N''-(phenylmethylene)bis-urea derivatives, potentially leading to the discovery of new reactivities that differ from those observed in solution. beilstein-journals.org

Another avenue for sustainable synthesis is the use of greener reagents and reaction conditions. For example, the synthesis of bis-ureas has been achieved using bis(o-nitrophenyl) carbonate as a starting material in a two-step process involving sequential amine addition. nih.gov While this method still employs organic solvents, further research could focus on replacing them with more environmentally friendly alternatives or developing solvent-free conditions. The development of catalytic methods for urea synthesis is also a key area of interest. Recently, a mechanochemical method for urea synthesis from ammonia-water and carbon dioxide was demonstrated, utilizing the mechanocatalytic effect of the milling jar and balls without the need for additional catalysts. acs.org Although this was for the parent urea, the principles could be extended to the synthesis of more complex bis-ureas. The table below outlines some green chemistry approaches and their potential benefits for the synthesis of N,N''-(phenylmethylene)bis-urea.

| Green Chemistry Approach | Description | Potential Benefits |

| Mechanochemistry | Solid-state reactions induced by mechanical force (e.g., ball milling). beilstein-journals.org | Reduced solvent use, high yields, shorter reaction times, potential for new reactivity. beilstein-journals.org |

| Catalysis | Use of catalysts to lower activation energy and improve reaction efficiency. | Lower energy consumption, higher atom economy, potential for milder reaction conditions. |

| Use of Greener Solvents | Replacing hazardous organic solvents with water, supercritical fluids, or ionic liquids. | Reduced environmental impact and improved safety. |

| Solvent-Free Reactions | Conducting reactions without a solvent medium. rsc.org | Eliminates solvent waste and simplifies product purification. rsc.org |

This table highlights several green chemistry principles and their advantages in the context of synthesizing N,N''-(phenylmethylene)bis-urea and its derivatives.

The continuous effort to develop more sustainable synthetic routes will not only make the production of N,N''-(phenylmethylene)bis-urea more economical and environmentally friendly but may also open up new possibilities for its application in a variety of fields.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing N,N'-(phenylmethylene)bis-urea derivatives, and how can reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via condensation of aldehydes (e.g., benzaldehyde) with diamines (e.g., cyclohexane-1,2-diamine) in solvents like diethyl ether. Stirring at room temperature for 72 hours yields a precipitate, which is recrystallized in ethanol (90% yield) . Key parameters include stoichiometric ratios (2:1 aldehyde:diamine), solvent polarity, and reaction time. Purity is confirmed via TLC (Rf values) and melting point analysis. For derivatives, substituents on the aldehyde (e.g., nitro groups) require adjusted reaction times and purification protocols .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of N,N'-(phenylmethylene)bis-urea derivatives?

- Methodological Answer :

- 1H NMR : Aromatic protons appear as multiplets (δ 7.2–7.4 ppm), while methylene (-CH2-) and urea (-NH-) groups show distinct splitting patterns (e.g., δ 3.5 ppm for methylene bridges) .

- IR : Stretching vibrations for C=N (Schiff base) at ~1600–1650 cm⁻¹ and urea C=O at ~1680–1700 cm⁻¹ confirm functional groups .

- LC-MS : Molecular ion peaks (e.g., m/z 359.3 [M+H]+) and fragmentation patterns validate molecular weight and purity .

Q. What safety protocols are recommended for handling N,N'-(phenylmethylene)bis-urea derivatives given limited toxicological data?

- Methodological Answer : Due to insufficient toxicological studies, assume acute toxicity. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. First aid for eye exposure involves flushing with water for 15 minutes and consulting a physician . Store in sealed containers away from oxidizers and document handling procedures rigorously .

Advanced Research Questions

Q. How do substituent positions (ortho, meta, para) on the phenyl ring influence the antimicrobial activity of N,N'-(phenylmethylene)bis-urea derivatives?

- Methodological Answer : Nitro-substituted derivatives exhibit position-dependent activity. For example:

- Ortho-NO2 : MIC = 93.75 μg/mL against Staphylococcus aureus (highest activity due to steric effects enhancing membrane interaction) .

- Para-NO2 : Lower activity (MIC = 375 μg/mL) due to reduced electron-withdrawing effects .

- Meta-NO2 : Intermediate activity (MIC = 187.5 μg/mL) .

- Experimental Design : Synthesize isomers via regioselective nitration, validate positions via NOE NMR, and compare MICs using standardized broth microdilution assays .

Q. How can researchers resolve contradictions in reported antimicrobial data (e.g., Sharma et al. vs. recent studies) for N,N'-(phenylmethylene)bis-urea derivatives?

- Methodological Answer : Discrepancies may arise from:

- Strain Variability : Use reference strains (e.g., S. aureus CIP) and clinical isolates to assess consistency .

- Compound Purity : Verify via HPLC (>95% purity) and control for residual solvents .

- Assay Conditions : Standardize inoculum size (1–5 × 10⁵ CFU/mL), incubation time (18–24 h), and solvent (DMSO ≤1% v/v) to minimize variability .

Q. What strategies enhance the catalytic or material science applications of N,N'-(phenylmethylene)bis-urea metal complexes?

- Methodological Answer : Coordinate the Schiff base with transition metals (e.g., Cu(II), Mn(II)) to form stable complexes. For example:

- Synthesis : React the ligand with metal chlorides (e.g., FeCl₃) in ethanol under reflux .

- Applications : Test catalytic activity in oxidation reactions (e.g., cyclohexane → adipic acid) or as magnetic materials via SQUID magnetometry .

- Characterization : Use UV-Vis (d-d transitions), EPR (for paramagnetic metals), and single-crystal XRD to confirm geometry .

Methodological Tables

Table 1 : Key Antimicrobial Data for Nitro-Substituted Derivatives

| Substituent Position | MIC (S. aureus) | MIC (C. glabrata) |

|---|---|---|

| Ortho-NO2 | 93.75 μg/mL | 1500 μg/mL |

| Meta-NO2 | 187.5 μg/mL | Resistant |

| Para-NO2 | 375 μg/mL | Resistant |

Table 2 : Spectroscopic Signatures for Structural Validation

| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| C=N (Schiff base) | - | 1600–1650 |

| Urea C=O | - | 1680–1700 |

| Aromatic Protons | 7.2–7.4 (m) | - |

| Methylene Bridge | 3.5 (dd) | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.